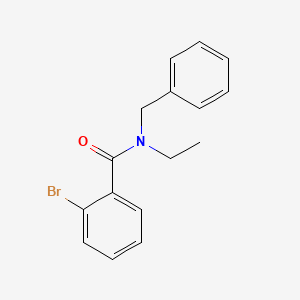
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide, also known as PTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry.
Mechanism of Action
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide works by binding to the active site of protein tyrosine phosphatases, thereby inhibiting their activity. This leads to the accumulation of phosphorylated proteins, which in turn leads to the inhibition of various signaling pathways that are crucial for cancer cell growth and survival.
Biochemical and Physiological Effects
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide in lab experiments is its specificity towards protein tyrosine phosphatases, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide is its potential toxicity, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for the research on 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide. One of the potential applications of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide is in the development of novel cancer therapies. 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide can be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Another future direction is to study the role of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide and to develop more potent and selective inhibitors of protein tyrosine phosphatases.
Conclusion
In conclusion, 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide is a promising chemical compound that has potential applications in the field of medicine and biochemistry. Its ability to inhibit the activity of protein tyrosine phosphatases makes it a valuable tool for studying various cellular processes and for developing novel cancer therapies. However, further research is needed to fully understand the mechanism of action of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide and to optimize its synthesis method.
Synthesis Methods
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-pyridinemethanol with 4-methylthiophenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide works by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a crucial role in cancer cell growth and survival.
properties
IUPAC Name |
3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(17-12-13-5-4-9-16-11-13)8-10-19-14-6-2-1-3-7-14/h1-7,9,11H,8,10,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDVZZKSDXKEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5689009.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5689012.png)
![3-[3-(ethylthio)phenyl]-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5689017.png)
![5-methyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5689025.png)
![3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5689039.png)
![4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5689044.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5689045.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5689047.png)
![2-ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5689065.png)
![4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5689067.png)

![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)
![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)